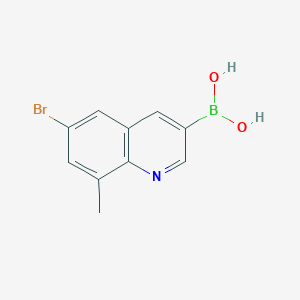

6-Bromo-8-methylquinoline-3-boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-8-methylquinoline-3-boronic acid is a boronic acid derivative with the molecular formula C10H9BBrNO2.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 6-Bromo-8-methylquinoline-3-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like dimethylformamide (DMF) or toluene, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

6-Bromo-8-methylquinoline-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.

Oxidation: Converts the boronic acid group to a hydroxyl group.

Reduction: Reduces the boronic acid group to a borane derivative.

Substitution: Replaces the boronic acid group with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Hydroxylated quinoline derivatives.

Reduction: Borane derivatives.

Substitution: Functionalized quinoline derivatives.

科学研究应用

6-Bromo-8-methylquinoline-3-boronic acid is a compound with applications in synthetic organic, materials, bioorganic, and medicinal chemistry . Boronic acids, in general, are crucial in Suzuki-Miyaura coupling, aromatic functionalization, diol protection, Diels-Alder reactions, asymmetric amino acid synthesis, selective aldehyde reduction, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions, carbonyl and imine derivative additions, and serve as templates in organic synthesis .

Applications

- Organic Chemistry Boronic acids are used in Suzuki-Miyaura coupling and aromatic functionalization . They are also utilized in asymmetric synthesis of amino acids, selective reduction of aldehydes, and activation of carboxylic acids .

- Materials Chemistry They play a role in crystal engineering, constructing polymers with reversible properties, building unique molecular architectures, and functionalizing nanostructures . They also help in separating and purifying glycosylated products and in feed-back controlled drug delivery (glucose) .

- Bioorganic Chemistry Boronic acid is a recognition moiety for designing and synthesizing sensors for carbohydrates, amino acids, amino alcohols, cyanides, fluoride, and α-hydroxy acids .

- Medicinal Chemistry Boronic acids are used to prepare inhibitors of hydrolytic enzymes, in boron neutron capture therapy (BNCT), for quorum sensing inhibition, as antifungal agent development agents, and to inhibit other enzymes . Bortezomib, an FDA-approved anticancer agent, is among the biologically active boronic acids .

- Chemical Biology They are used in detecting and sensing peroxides, recognizing and sensing the tetraserine motif in protein, and developing new MRI contrast agents .

This compound can undergo Suzuki-Miyaura Coupling to form carbon-carbon bonds with aryl groups. It can be used for transition metal-catalyzed C−H activation/functionalization reactions .

作用机制

The mechanism of action of 6-Bromo-8-methylquinoline-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

6-Bromo-8-methylquinoline-3-boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.

4-Bromophenylboronic acid: Similar in structure but with different reactivity and applications.

8-Methylquinoline-3-boronic acid: Lacks the bromine substituent, leading to different chemical properties.

生物活性

6-Bromo-8-methylquinoline-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its synthesis, biological properties, and implications for future research.

This compound can be synthesized through a series of reactions involving quinoline derivatives and boronic acid chemistry. The typical synthetic route includes:

- Starting Material : 6-Bromo-8-methylquinoline.

- Reagents : Boronic acid derivatives.

- Catalyst : Palladium-based catalysts are often used for the Suzuki coupling reactions.

The resulting compound is characterized by its boronic acid functional group, which is crucial for its biological activity, particularly in enzyme inhibition and anticancer properties.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicate that it can inhibit cell growth in various cancer cell lines, including renal cancer and leukemia. The mechanism involves:

- DNA Damage Induction : The compound promotes DNA damage as evidenced by the upregulation of p-H2AX, a marker for DNA double-strand breaks.

- Cell Cycle Arrest : Flow cytometry analyses demonstrate that treatment with this compound leads to cell cycle arrest in affected cancer cells.

Table 1 summarizes the anticancer activity of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caki-1 (Renal) | 5.2 | DNA damage via p-H2AX upregulation |

| K562 (Leukemia) | 4.7 | Induction of apoptosis and cell cycle arrest |

Enzyme Inhibition

The boronic acid moiety in this compound is known for its ability to inhibit various enzymes, particularly proteases. Studies have indicated:

- Selectivity for Kinases : The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), showing promising results in selectively inhibiting CDK activity.

- Potential as a Drug Candidate : Its ability to modulate kinase activity suggests potential applications in treating diseases characterized by dysregulated kinase signaling.

Case Studies

- Study on Renal Cancer Cells : A study evaluated the effects of this compound on Caki-1 cells, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

- Kinase Inhibition Analysis : Another study investigated the compound's effects on various kinases, demonstrating significant inhibition of CLK kinases, which are implicated in cancer progression.

属性

IUPAC Name |

(6-bromo-8-methylquinolin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BBrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBFVHFSXSETSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=CC(=C2)Br)C)N=C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BBrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。